ML321

Description

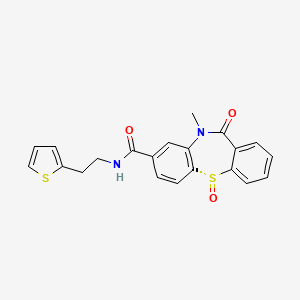

Structure

3D Structure

Properties

Molecular Formula |

C21H20N2O3S2 |

|---|---|

Molecular Weight |

412.52 |

IUPAC Name |

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |

InChI |

InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |

InChI Key |

YNXQLYVNEKEXJH-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML321; ML 321; ML-321. |

Origin of Product |

United States |

Foundational & Exploratory

ML321 dopamine D2 receptor antagonist mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ML321, a Dopamine D2 Receptor Antagonist

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel and highly selective antagonist for the dopamine D2 receptor (D2R). This compound serves as a critical chemical probe for dissecting D2R signaling and represents an advanced lead compound for the development of atypical antipsychotics with potentially fewer side effects.[1][2]

Quantitative Data Summary

The selectivity and potency of this compound are defined by its binding affinity and functional antagonism across various dopamine receptor subtypes. The data below is compiled from key in vitro experiments.

Table 1: Radioligand Binding Affinity of this compound at Dopamine Receptors

This table summarizes the binding affinity (Ki) of this compound for the five dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Radioligand Used | Ki (nM) | 95% Confidence Interval (nM) | Selectivity (fold) vs. D2R |

| D2R | [3H]-methylspiperone | 57.6 | 45.7–72.8 | - |

| D3R | [3H]-methylspiperone | ~3,900 | 2,800–5,500 | ~68x |

| D1R | - | >10,000 | - | >173x |

| D4R | - | >10,000 | - | >173x |

| D5R | - | >10,000 | - | >173x |

| Data sourced from radioligand binding competition assays.[1][2] |

Table 2: Functional Antagonism of this compound

This table presents the functional potency of this compound in blocking dopamine-induced signaling through G-protein and β-arrestin pathways. The antagonist dissociation constant (KB) reflects the concentration of this compound required to occupy 50% of the receptors in the absence of an agonist.

| Functional Assay | Measured Pathway | KB (nM) | 95% Confidence Interval (nM) |

| cAMP Accumulation | G-protein signaling | 8.36 | 3.5–16.5 |

| β-Arrestin Recruitment (BRET) | G-protein independent | 230 | - |

| Data sourced from Gaddum/Schild analyses of dopamine concentration-response curves in the presence of this compound.[2] |

Core Mechanism of Action

This compound acts as a highly selective, competitive antagonist and inverse agonist at the D2 dopamine receptor.[1][2] Its mechanism is distinguished by its unique binding mode, exceptional selectivity, and kinetic properties that are characteristic of atypical antipsychotics.

Receptor Binding and Competitive Antagonism

This compound binds to the orthosteric site of the D2R, the same site as the endogenous ligand dopamine.[1][2] Unlike most monoaminergic ligands, this compound lacks a positively charged amine group, contributing to a unique binding pose within the receptor.[2][3][4] Functional assays demonstrate that increasing concentrations of this compound produce a parallel rightward shift in the concentration-response curve for dopamine, which is characteristic of competitive antagonism.[2] This indicates that this compound and dopamine directly compete for binding to the D2R.

Studies also show that this compound functions as an inverse agonist, meaning it reduces the basal, agonist-independent activity of the D2R.[1][2]

Modulation of D2R Signaling Pathways

The D2R signals primarily through two distinct pathways: a canonical G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestin. This compound effectively antagonizes both.

-

G-Protein Signaling: The D2R couples to Gi/o proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound blocks this action, preventing dopamine from inhibiting forskolin-stimulated cAMP accumulation.[2] The potent KB value of 8.35 nM in this assay highlights its efficacy in blocking G-protein-mediated signaling.[2]

-

β-Arrestin Signaling: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the D2R, leading to the recruitment of β-arrestin. This process desensitizes G-protein signaling and initiates a separate wave of signaling. This compound also antagonizes dopamine-stimulated β-arrestin recruitment to the D2R.[2]

Receptor Selectivity and Binding Kinetics

A key feature of this compound is its exceptional selectivity. Functional profiling screens against 168 different G-protein coupled receptors (GPCRs) showed significant inhibition only at the D2R and, to a much lesser extent, the D3R.[1][2] This high selectivity minimizes the potential for off-target side effects that plague many existing antipsychotic drugs.[1][2]

Furthermore, kinetic studies revealed that this compound exhibits "slow-on, fast-off" receptor binding rates.[2][3] This kinetic profile is similar to that of atypical antipsychotics like clozapine and is hypothesized to contribute to a reduced incidence of extrapyramidal side effects (e.g., catalepsy).[2][3][5]

Key Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo methodologies.

Radioligand Binding Competition Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Cell Preparation: Membranes are prepared from Human Embryonic Kidney (HEK) 293 cells stably expressing the human D2L receptor subtype.[6]

-

Reaction Mixture: Cell membranes are incubated in a buffer (e.g., Tris buffer) with a fixed concentration of a D2R-selective radioligand (e.g., 0.2 nM [3H]-methylspiperone) and varying concentrations of the unlabeled competitor compound (this compound).[2][6]

-

Incubation: The mixture is incubated for a set period (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.[6]

-

Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters (e.g., GF/C filters).[6] The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2] Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist like (+)-butaclamol.[6]

cAMP Accumulation Functional Assay

This assay assesses the ability of this compound to function as an antagonist of the D2R Gi/o-mediated signaling pathway.

-

Cell Culture: Cells expressing the D2R are cultured and plated.

-

Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.

-

Agonist/Antagonist Treatment: Cells are co-treated with a fixed concentration of dopamine (agonist) and varying concentrations of this compound (antagonist).

-

cAMP Measurement: After incubation, the reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA).

-

Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP levels is quantified. A Gaddum/Schild analysis is performed on the concentration-response curves to determine the KB value for this compound.[2]

β-Arrestin Recruitment BRET Assay

This assay measures the antagonism of G-protein-independent signaling.

-

Assay Principle: A Bioluminescence Resonance Energy Transfer (BRET) system is used. The D2R is fused to a BRET donor (e.g., a luciferase), and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein).

-

Cell Treatment: Cells co-expressing these fusion proteins are stimulated with dopamine in the presence of varying concentrations of this compound.

-

Signal Detection: When dopamine recruits β-arrestin to the D2R, the donor and acceptor come into close proximity, generating a BRET signal.

-

Data Analysis: The ability of this compound to inhibit the dopamine-induced BRET signal is measured, and the KB value is calculated to quantify its antagonist potency in this pathway.[2]

In Vivo Pharmacological Profile

Preclinical studies in animal models confirm that this compound's in vitro properties translate to a promising in vivo profile.

-

CNS Penetration: Positron Emission Tomography (PET) imaging studies in non-human primates have demonstrated that this compound effectively penetrates the central nervous system and occupies D2Rs in a dose-dependent manner.[2][3][5]

-

Antipsychotic-like Efficacy: In rodent models predictive of antipsychotic efficacy, this compound effectively attenuates hyperlocomotor activity induced by stimulants like amphetamine and phencyclidine.[2][5] It also restores prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is deficient in schizophrenia.[2][3]

-

In Vivo Selectivity: this compound demonstrates remarkable in vivo selectivity. At doses that block D2R-mediated responses (such as drug-induced hypothermia), it does not affect D3R-mediated responses (such as yawning), confirming its D2R-preferring action in a physiological context.[1][2][3]

-

Low Catalepsy Induction: Crucially, even at doses that are maximally effective in antipsychotic models, this compound is relatively ineffective at promoting catalepsy in rodents.[2][3][5] Catalepsy in animal models is a strong predictor of extrapyramidal motor side effects in humans, suggesting this compound may have an "atypical" profile with a lower risk of such adverse effects.[2]

References

- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Selectivity Profile of ML321: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of ML321, a novel and highly selective D2 dopamine receptor (D2R) antagonist. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacological characteristics of this compound.

Executive Summary

This compound is a potent D2R antagonist that demonstrates exceptional selectivity over a wide range of other G-protein coupled receptors (GPCRs), including the closely related D3 dopamine receptor (D3R).[1][2][3][4][5][6] Functional profiling has confirmed its limited activity at other GPCRs, highlighting its potential for reduced off-target effects.[1][2][3][4][5][6] This high degree of selectivity is attributed to its unique chemical structure, which lacks a positively charged amine group, and its distinct binding pose within the orthosteric binding site of the D2R.[1][2][4][5] In vivo studies have further corroborated this selectivity, showing that this compound can antagonize D2R-mediated responses without affecting D3R-mediated behaviors.[1][2][3][5][6]

Quantitative Selectivity Data

The selectivity of this compound has been quantitatively assessed through various in vitro assays. The following table summarizes the binding affinities (Ki) of this compound for dopamine receptor subtypes.

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D2R) |

| Dopamine D2 Receptor (D2R) | 58 | - |

| Dopamine D3 Receptor (D3R) | ~4000 | ~80 |

Data sourced from radioligand binding competition assays.[2]

In broader screening, this compound was tested at a concentration of 10 μM against a panel of 168 different GPCRs. In these functional profiling screens, it showed significant inhibition only at the D2R and, to a much lesser extent, the D3R, demonstrating excellent receptor selectivity.[1][2][4][5]

Experimental Protocols

The following sections detail the methodologies used to determine the selectivity profile of this compound.

Radioligand Binding Competition Assays

This assay was employed to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.

Objective: To quantify the affinity of this compound for D2 and D3 dopamine receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from cells stably expressing either the human D2 or D3 dopamine receptor.

-

Radioligand: A specific radioligand (e.g., [³H]spiperone for D2R, [³H]raclopride for D3R) was used to label the target receptors.

-

Competition Binding: A fixed concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction was allowed to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation. The data were expressed as a percentage of the control specific binding and represent the mean ± SEM from three independent experiments, each performed in triplicate.[2]

GPCR Functional Profiling Screen

This high-throughput screening assay was used to assess the functional activity of this compound against a large panel of GPCRs.

Objective: To evaluate the selectivity of this compound by measuring its antagonist and agonist activity at 168 different GPCRs.

Methodology:

-

Assay Principle: The assay measured β-arrestin recruitment to each GPCR, a common downstream event in GPCR signaling.

-

Antagonist Mode: Each GPCR in the panel was stimulated by a known agonist for that specific receptor in the presence of 10 μM this compound. The ability of this compound to inhibit the agonist-induced β-arrestin recruitment was measured.

-

Agonist Mode: this compound was tested alone at a concentration of 10 μM to determine if it could directly stimulate β-arrestin recruitment.

-

Data Analysis: The results were expressed as the mean percent inhibition (for antagonist mode) or stimulation (for agonist mode) of the indicated GPCR. A response that deviated more than 20% from the baseline was considered significant.[1] The assays were run in duplicate.[2]

Signaling Pathways and Experimental Workflows

D2 Dopamine Receptor Signaling Pathway

The following diagram illustrates the canonical D2 dopamine receptor signaling pathway, which is inhibited by this compound.

Caption: D2 Dopamine Receptor Signaling Pathway Antagonized by this compound.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in the radioligand binding competition assay used to determine the binding affinity of this compound.

Caption: Workflow for Radioligand Binding Competition Assay.

References

- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]

Unraveling ML321: A Disambiguation and an In-Depth Guide to a Validated KCC2 Potentiator for Neuroscience Research

A critical review of current scientific literature reveals a case of mistaken identity for the chemical probe ML321. Contrary to the initial inquiry, extensive research confirms that this compound is a highly selective D2 dopamine receptor antagonist and not a potentiator of the K-Cl cotransporter 2 (KCC2). This whitepaper clarifies this distinction and, in line with the original request's intent to explore KCC2 modulation, provides a comprehensive technical guide on a validated class of KCC2 potentiators, exemplified by the probe VU0463271 , for researchers, scientists, and drug development professionals.

Introduction to KCC2 and its Therapeutic Potential

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations in mature neurons.[1] This low chloride environment is fundamental for the hyperpolarizing and inhibitory action of GABAergic and glycinergic neurotransmission.[2][3] Dysfunction of KCC2 has been implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and various neurodevelopmental disorders, making it a compelling therapeutic target.[3][4][5] The development of chemical probes to potentiate KCC2 activity is a key strategy for restoring inhibitory tone and investigating the therapeutic potential of this mechanism.[6][7]

This compound: A Selective D2 Dopamine Receptor Antagonist

This compound has been thoroughly characterized as a potent and selective antagonist of the D2 dopamine receptor.[8][9][10][11][12] Functional profiling screens across 168 G protein-coupled receptors (GPCRs) demonstrated that this compound's activity is largely confined to the D2 receptor, with lesser activity at the D3 receptor.[8][9][10][11][12] Its utility in neuroscience research lies in its ability to probe the function and signaling of the D2 receptor with high specificity, aiding in the development of novel antipsychotics with potentially fewer side effects.[10] There is no peer-reviewed evidence to suggest that this compound directly modulates KCC2 activity.

A Validated Chemical Probe for KCC2 Potentiation: The VU0463271 Series

Given the interest in KCC2 potentiation, this guide will focus on a well-characterized class of KCC2 potentiators, with VU0463271 serving as a representative example. These compounds were identified through high-throughput screening and have been shown to directly enhance KCC2-mediated chloride extrusion.

Quantitative Data for VU0463271 and Analogs

| Compound | EC50 (KCC2 Potentiation) | Maximum Potentiation | Selectivity vs. NKCC1 | Reference |

| VU0463271 | ~1.9 µM | ~150% of baseline | >10-fold | (Prael et al., 2022) |

| VU0500469 | ~1.6 µM | ~150% of baseline | >10-fold | (Prael et al., 2022) |

Note: The above data is aggregated from representative studies and should be considered approximate. Please refer to the primary literature for detailed experimental conditions.

Mechanism of Action

The VU0463271 series of KCC2 potentiators is believed to act by directly binding to the KCC2 protein and allosterically modulating its activity, leading to an increase in the rate of chloride extrusion from the neuron. This enhancement of KCC2 function helps to restore the low intracellular chloride concentration necessary for robust GABAergic inhibition.

Signaling Pathways and Experimental Workflows

KCC2-Mediated Chloride Extrusion and GABAergic Inhibition

The following diagram illustrates the central role of KCC2 in maintaining neuronal chloride homeostasis and facilitating inhibitory neurotransmission.

Caption: KCC2 uses the K⁺ gradient to extrude Cl⁻, enabling GABA-A receptor-mediated inhibition.

Experimental Workflow for Identifying KCC2 Potentiators

This diagram outlines a typical high-throughput screening workflow to identify novel KCC2 potentiators.

Caption: Workflow for the discovery and validation of novel KCC2 potentiators.

Detailed Experimental Protocols

Thallium Flux Assay for KCC2 Activity

This assay is a common method for high-throughput screening of KCC2 modulators. It relies on the fact that KCC2 can transport thallium ions (Tl⁺) as a congener for K⁺.

Principle: HEK293 cells stably expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™). The addition of a Tl⁺-containing buffer initiates Tl⁺ influx through KCC2, leading to an increase in fluorescence. Potentiators of KCC2 will enhance the rate of Tl⁺ influx and thus increase the fluorescent signal.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing KCC2 in 384-well plates and grow to confluence.

-

Dye Loading: Remove culture medium and add the FluxOR™ dye loading solution. Incubate for 1 hour at 37°C.

-

Compound Addition: Add test compounds (e.g., VU0463271) at various concentrations to the wells and incubate for a specified time.

-

Tl⁺ Influx Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Inject the Tl⁺-containing stimulus buffer and immediately begin kinetic fluorescence readings.

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the data to vehicle controls and determine the EC50 for active compounds.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is used to measure the GABA reversal potential (EGABA), which is an indicator of the intracellular chloride concentration, without dialyzing the cell's internal contents.

Principle: Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell without disturbing the intracellular chloride concentration. By voltage-clamping the neuron and applying GABA, the reversal potential of the GABA-A receptor current can be determined.

Protocol:

-

Prepare Pipettes: Back-fill patch pipettes with a solution containing KCl and gramicidin.

-

Obtain a Gigaseal: Approach a neuron in a brain slice or primary culture and form a high-resistance seal.

-

Perforation: Monitor the access resistance as gramicidin inserts into the membrane. Wait for the access resistance to stabilize.

-

Measure EGABA: In voltage-clamp mode, hold the neuron at different potentials and apply brief puffs of GABA. Record the resulting current and determine the voltage at which the current reverses direction. This is EGABA.

-

Compound Application: Bath-apply a KCC2 potentiator (e.g., VU0463271) and repeat the EGABA measurement to assess the compound's effect on chloride extrusion. A hyperpolarizing shift in EGABA indicates enhanced KCC2 activity.

Conclusion

While this compound is a valuable tool for studying D2 dopamine receptor pharmacology, it is not a KCC2 potentiator. For researchers interested in modulating neuronal chloride homeostasis, validated chemical probes like VU0463271 and its analogs offer a direct and specific means to enhance KCC2 activity. The continued development and characterization of such probes are essential for advancing our understanding of KCC2's role in health and disease and for developing novel therapeutics for a range of debilitating neurological disorders.

References

- 1. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]

- 2. Regulation of neuronal chloride homeostasis by neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are KCC2 modulators and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

ML321: A Technical Whitepaper on its Inverse Agonist Activity at the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the pharmacological characteristics of ML321, a novel and highly selective antagonist with inverse agonist properties at the Dopamine D2 Receptor (D2R). The information presented herein is compiled from comprehensive studies, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

This compound is a compound of significant interest due to its exceptional selectivity for the D2R over other dopamine receptor subtypes and a wide range of other G-protein coupled receptors (GPCRs).[1][2] Unlike many monoaminergic ligands, this compound lacks a positively charged amine group, contributing to a unique binding mode within the orthosteric site of the D2R.[1][3] Extensive characterization has revealed that this compound functions not merely as a competitive antagonist but also as an inverse agonist, capable of reducing the basal, constitutive activity of the D2R.[1][2] This property, combined with its high selectivity and favorable kinetic profile, suggests its potential as a scaffold for developing atypical antipsychotics with reduced side effects.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with the Dopamine D2 Receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | K_i_ (nM) | Radioligand | Source |

| Dopamine D2 | 58 | [³H]Spiperone | [1][2] |

| Dopamine D3 | ~4000 | [³H]Spiperone | [1][2] |

| Dopamine D1 | >10,000 | [³H]SCH23390 | [1][2] |

| Dopamine D4 | >10,000 | [³H]Spiperone | [1][2] |

| Dopamine D5 | >10,000 | [³H]SCH23390 | [1][2] |

Table 2: Functional Antagonist and Inverse Agonist Activity of this compound at the D2R

| Assay Type | Parameter | Value | Notes | Source |

| β-Arrestin Recruitment | K_B_ (nM) | 103 | Schild analysis | [1] |

| cAMP Inhibition | K_B_ (nM) | 8.36 | Schild analysis | [1] |

| Gαo BRET | IC_50_ (nM) | 11.2 | Demonstrates inverse agonism | [1] |

Signaling Pathways of the Dopamine D2 Receptor

The D2R primarily signals through the Gαi/o family of G-proteins. In its basal state, the D2R can exhibit constitutive activity, leading to a low level of G-protein activation even in the absence of an agonist. This compound, as an inverse agonist, binds to the receptor and stabilizes an inactive conformation, thereby reducing this basal signaling.

Gαi/o-Mediated Signaling Pathway

Upon activation by an agonist like dopamine, the D2R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. Gαi/o-GTP proceeds to inhibit adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This compound blocks this agonist-induced signaling and, as an inverse agonist, further reduces the basal activity of this pathway.

β-Arrestin Recruitment Pathway

Ligand binding to the D2R can also promote the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades. This compound acts as an antagonist in this pathway, blocking dopamine-induced β-arrestin recruitment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this document, based on the procedures described by Free et al. (2022).[1]

Radioligand Binding Assays

This protocol is used to determine the binding affinity (K_i_) of this compound for various dopamine receptor subtypes.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the respective human dopamine receptor subtypes are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Assays are performed in 96-well plates. For each well, receptor-containing membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.

-

D2R and D4R: [³H]Spiperone is used as the radioligand.

-

D1R and D5R: [³H]SCH23390 is used.

-

D3R: [³H]Spiperone is used.

-

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2R.

-

Assay Principle: A β-galactosidase enzyme fragment complementation assay (PathHunter®, DiscoveRx) is utilized. HEK293 cells are engineered to express the D2R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the D2R brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Cells are plated in 96-well microplates.

-

Cells are incubated with varying concentrations of dopamine in the presence or absence of different concentrations of this compound.

-

After incubation, the detection reagent containing the chemiluminescent substrate is added.

-

The chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis: Dopamine concentration-response curves are generated in the presence of different fixed concentrations of this compound. The data is subjected to Schild analysis to determine the equilibrium dissociation constant (K_B_) of this compound.

cAMP Inhibition Assay

This assay assesses the functional antagonism of this compound at the Gαi/o-coupled D2R by measuring its effect on cAMP levels.

-

Assay Principle: A LANCE® Ultra cAMP TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is used. The assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP tracer for binding to a specific antibody.

-

Procedure:

-

CHO-K1 cells stably expressing the human D2R are used.

-

Cells are incubated with 10 μM forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Cells are then treated with varying concentrations of dopamine in the presence or absence of different concentrations of this compound.

-

Cells are lysed, and the TR-FRET detection reagents are added.

-

The FRET signal is measured, which is inversely proportional to the intracellular cAMP concentration.

-

-

Data Analysis: Similar to the β-arrestin assay, dopamine concentration-response curves for the inhibition of forskolin-stimulated cAMP are generated in the presence of this compound. Schild analysis is performed to calculate the K_B_ value.

Gαo Bioluminescence Resonance Energy Transfer (BRET) Assay

This assay directly measures the inverse agonist activity of this compound by monitoring the conformation of the Gαo protein heterotrimer.

-

Assay Principle: BRET is used to measure the proximity between Gαo and Gγ subunits, which are tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Venus, a YFP variant), respectively.

-

In the basal state, the D2R has some constitutive activity, causing a baseline level of G-protein activation and thus a specific BRET signal between Gαo-Rluc and Gγ-Venus.

-

An agonist (dopamine) causes dissociation of the Gαo and Gγ subunits, leading to a decrease in the BRET signal.

-

An inverse agonist (this compound) stabilizes the inactive state of the D2R, promoting the formation of the Gαoβγ heterotrimer and thus increasing the BRET signal above the baseline.

-

-

Procedure:

-

HEK293T cells are transiently transfected with plasmids encoding for the D2R, Gαo-Rluc, Gβ, and Gγ-Venus.

-

Cells are plated in 96-well microplates.

-

The BRET substrate (e.g., coelenterazine h) is added to each well.

-

Varying concentrations of this compound or a reference agonist/antagonist are added.

-

The light emissions at the donor and acceptor wavelengths are measured simultaneously.

-

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon addition of this compound indicates inverse agonist activity. Concentration-response curves are plotted to determine the IC_50_ for this effect.

Conclusion

This compound is a highly selective D2R antagonist that exhibits clear inverse agonist activity.[1] Its ability to reduce the basal signaling of the D2R, particularly through the Gαi/o pathway, has been quantitatively demonstrated. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and similar compounds. The unique pharmacological profile of this compound, including its competitive antagonism of β-arrestin recruitment and its inverse agonism of G-protein signaling, makes it a valuable tool for dissecting D2R physiology and a promising lead for the development of novel therapeutics for conditions such as schizophrenia.[1][3]

References

understanding the pharmacokinetics of ML321 in rodents

An In-Depth Technical Guide to the Pharmacokinetics of ML321 in Rodents

Introduction

This compound is a novel and highly selective D2 dopamine receptor (D2R) antagonist that functions as an inverse agonist.[1][2] It has demonstrated efficacy in animal models predictive of atypical antipsychotic activity, distinguishing itself by not producing catalepsy at effective doses, a side effect common to many antipsychotics.[1][2] This characteristic is potentially linked to its slow-on, fast-off receptor binding kinetics, similar to other atypical antipsychotics.[2][3][4] Due to its exceptional selectivity, this compound serves as a valuable chemical probe for studying D2R signaling and as a promising lead compound for developing improved antipsychotic drugs with fewer side effects.[1][4] This guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodent models, intended for researchers, scientists, and professionals in drug development.

Quantitative Pharmacokinetic Data

The primary quantitative pharmacokinetic (PK) data for this compound comes from studies in male C57BL/6 mice following a single intraperitoneal (i.p.) injection.

Table 1: Summary of Pharmacokinetic Parameters for this compound in Mice

This table summarizes the key PK parameters of this compound after a 30 mg/kg intraperitoneal dose in C57BL/6 mice.

| Parameter | Unit | Value | Reference |

| Dose | mg/kg | 30 | [5] |

| Route of Administration | - | Intraperitoneal (IP) | [5] |

| Tmax (Plasma) | Hr | 0.25 | [5] |

| Cmax (Plasma) | ng/mL | 8275 | [5] |

| t1/2 (Plasma) | Hr | 1.67 | [1][5] |

| AUClast | hng/mL | 7796 | [5] |

| AUCINF | hng/mL | 7844 | [5] |

| t1/2 (Brain) | Hr | 1.32 | [1] |

| Brain/Plasma Cmax Ratio | - | 0.2 | [1] |

Table 2: Mean Plasma Concentration of this compound Over Time in Mice

This table details the mean plasma concentration of this compound at various time points following a 30 mg/kg IP dose.

| Time (hr) | Mean Concentration (ng/mL) | Standard Deviation |

| 0.083 | 6771 | 129 |

| 0.25 | 8275 | 694 |

| 0.5 | 6715 | 792 |

| 1.0 | 2594 | 368 |

| 2.0 | 250 | 11.6 |

| 4.0 | 10.2 | 2.58 |

| 8.0 | 79.0 | 13.9 |

| 12.0 | 19.7 | 13.2 |

Data sourced from the NIH Molecular Libraries Program Probe Report.[5]

These data indicate that after intraperitoneal administration in mice, this compound is rapidly absorbed, reaching maximum plasma and brain concentrations within 15 minutes.[1] The compound demonstrates a relatively short half-life in both plasma (1.67 hours) and the brain (1.32 hours).[1][5] The brain-to-plasma concentration ratio of 0.2 confirms that this compound effectively penetrates the central nervous system (CNS).[1] While detailed PK studies in rats have not been published, behavioral studies confirm its in vivo activity and D2R selectivity in this species.[2][3][6]

Experimental Protocols & Methodologies

In Vivo Pharmacokinetic Study in Mice

The quantitative data presented above was generated from a standard pharmacokinetic study.

-

Animal Model : Male C57BL/6 mice were used for the study.

-

Drug Administration : this compound was administered as a single 30 mg/kg dose via the intraperitoneal (i.p.) route.[5]

-

Sample Collection : Blood samples were collected at specified time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[5] Plasma was separated from the whole blood for analysis. For brain concentration analysis, animals were euthanized at corresponding time points, and brain tissue was collected.

-

Bioanalysis : The concentration of this compound in plasma and brain homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying drug levels in biological matrices.

Caption: Workflow for a rodent pharmacokinetic study.

In Vivo D2R/D3R Selectivity Assessment in Rats

To confirm that this compound selectively antagonizes D2 receptors over D3 receptors in a living system, specific behavioral paradigms were used in rats.[1][2]

-

D2R-Mediated Response (Hypothermia) : A D2R agonist was administered to rats, which induces a drop in body temperature. The ability of pre-administered this compound to block this hypothermic response was measured, demonstrating its D2R antagonist activity.[1][2]

-

D3R-Mediated Response (Yawning) : A D3R agonist was administered, which induces yawning behavior. This compound was shown to have no effect on agonist-induced yawning, confirming its lack of significant D3R antagonism in vivo.[1][2]

Caption: In vivo selectivity assessment of this compound in rats.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the D2 dopamine receptor, which is a G protein-coupled receptor (GPCR). Specifically, it couples to the Gαi/o subunit. Activation of the D2R by dopamine typically inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.

Caption: Simplified D2 dopamine receptor signaling pathway.

Metabolism and Excretion

While the specific metabolites of this compound have been identified, the detailed findings remain unpublished as of current literature.[1][7] Therefore, a complete metabolic map and the primary routes of excretion for this compound in rodents cannot be definitively described at this time. Further research is required to characterize its metabolic stability, identify major metabolites, and determine the primary clearance mechanisms (e.g., renal vs. hepatic).

Conclusion

This compound exhibits a pharmacokinetic profile in mice characterized by rapid absorption and CNS penetration following intraperitoneal administration, with a relatively short half-life. Its high selectivity for the D2 dopamine receptor, demonstrated in both in vitro and in vivo rodent models, makes it an exceptional tool for neuropharmacological research. The current data supports its use in acute behavioral studies in rodents. However, a more complete understanding of its metabolism, excretion, and oral bioavailability is necessary to fully assess its potential as a therapeutic drug lead.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Table 9, Summary of in vivo pharmacokinetic (PK) data for this compound in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for this compound in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of ML321, a Novel and Selective D2 Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ML321, a potent and highly selective antagonist of the D2 dopamine receptor (D2R). This compound serves as a valuable chemical probe for studying D2R signaling and as a promising lead scaffold for the development of novel therapeutics for neuropsychiatric disorders. This document details the quantitative data for this compound and its analogs, provides in-depth experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, non-basic small molecule that acts as a potent and selective antagonist of the D2 dopamine receptor.[1][2] A key feature of its discovery was the focus on achieving high selectivity over the closely related D3 dopamine receptor, a common challenge in the development of D2R-targeted therapeutics.[2] Unlike many aminergic GPCR ligands, this compound lacks a basic amine, which is thought to contribute to its unique binding mode and high selectivity.[3] Extensive characterization has demonstrated its efficacy in animal models predictive of antipsychotic activity, suggesting its potential as a lead compound for the treatment of conditions such as schizophrenia, with a potentially improved side-effect profile compared to existing medications.[3]

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from SAR studies of this compound and its analogs. These studies were crucial in identifying the key structural motifs responsible for D2R potency and selectivity. The data is primarily derived from radioligand binding assays and functional assays, such as β-arrestin recruitment.

Table 1: In Vitro Activity of this compound at Dopamine Receptors

| Compound | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity Fold | D2R β-arrestin IC50 (nM) | D3R β-arrestin IC50 (nM) |

| This compound | 120 | >10,000 | >83 | 725 | 12,900 |

Data sourced from Xiao et al., 2014.[2]

Table 2: Structure-Activity Relationship of this compound Analogs - Modifications of the Thiophene Moiety

| Compound ID | R1 | R2 | D2R β-arrestin IC50 (nM) | D3R β-arrestin IC50 (nM) |

| This compound (65) | H | H | 725 | 12,900 |

| 58 | Cl | H | 230 | 1,400 |

| 59 | Br | H | 230 | 1,900 |

| 60 | Me | H | 700 | 8,900 |

| 61 | H | Cl | 1,100 | 12,000 |

| 62 | H | Br | 900 | 11,000 |

| 63 | H | Me | 2,000 | >30,000 |

| 64 | F | F | 1,300 | 15,000 |

Data sourced from the supplementary information of Xiao et al., 2014.

Table 3: Structure-Activity Relationship of this compound Analogs - Modifications of the Phenyl Ring

| Compound ID | R3 | R4 | D2R β-arrestin IC50 (nM) | D3R β-arrestin IC50 (nM) |

| This compound (65) | H | H | 725 | 12,900 |

| 66 | F | H | 800 | 10,000 |

| 67 | Cl | H | 650 | 9,500 |

| 68 | Me | H | 1,200 | 18,000 |

| 69 | H | F | 750 | 11,500 |

| 70 | H | Cl | 700 | 10,500 |

| 71 | H | Me | 950 | 14,000 |

Data sourced from the supplementary information of Xiao et al., 2014.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its analogs for dopamine receptor subtypes.

Materials:

-

HEK293 cells stably expressing human D1, D2L, D3, D4.4, or D5 dopamine receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, 120 mM NaCl.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA.

-

Radioligand: [3H]-Spiperone for D2L, D3, and D4.4 receptors; [3H]-SCH23390 for D1 and D5 receptors.

-

Non-specific binding control: 10 µM haloperidol for D2-like receptors; 10 µM SCH23390 for D1-like receptors.

-

Test compounds (this compound and analogs).

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

Add 50 µL of various concentrations of the test compound.

-

Add 50 µL of the appropriate radioligand at a concentration near its Kd.

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 values by non-linear regression analysis of the competition binding curves.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

Objective: To functionally assess the antagonist activity of this compound and its analogs by measuring their ability to inhibit agonist-induced β-arrestin recruitment to the D2 and D3 receptors.

Materials:

-

PathHunter® CHO-K1 cells stably co-expressing the ProLink™-tagged D2 or D3 receptor and the Enzyme Acceptor-tagged β-arrestin.

-

Cell plating reagent.

-

Dopamine (agonist).

-

Test compounds (this compound and analogs).

-

PathHunter® detection reagents.

-

384-well white, solid-bottom microplates.

-

Chemiluminescent plate reader.

Procedure:

-

Cell Plating:

-

Suspend cells in the cell plating reagent at a density of 10,000 cells per 20 µL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Antagonist Assay:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 5 µL of the diluted test compounds to the cell plates.

-

Incubate for 30 minutes at 37°C.

-

Add 5 µL of dopamine at an EC80 concentration.

-

Incubate for 90 minutes at 37°C.

-

-

Detection:

-

Add 15 µL of the PathHunter® detection reagent to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the response against the log of the antagonist concentration and determine the IC50 values using non-linear regression.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its characterization.

D2 Dopamine Receptor Signaling Pathway

Caption: D2 Dopamine Receptor Signaling Cascade.

Experimental Workflow for this compound Characterization

Caption: Antipsychotic Drug Discovery Workflow.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided critical insights into the structural requirements for potent and selective D2 dopamine receptor antagonism. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuropsychiatric drug discovery. The unique pharmacological profile of this compound, characterized by its high selectivity and favorable in vivo properties, establishes it as a powerful tool for further investigation and a promising starting point for the development of next-generation antipsychotic agents with improved therapeutic indices.

References

- 1. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

ML321: A Novel Therapeutic Avenue for Central Nervous System Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ML321 is a novel, highly selective, and potent antagonist of the D2 dopamine receptor (D2R) that has shown considerable promise in preclinical studies for the treatment of certain central nervous system (CNS) disorders.[1][2][3] Unlike many existing D2R antagonists, this compound exhibits an exceptional selectivity profile, with significantly less activity at other G protein-coupled receptors (GPCRs), suggesting a potential for reduced side effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile, with a focus on its potential therapeutic applications in CNS disorders.

Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at the D2 dopamine receptor.[4] Its high selectivity for the D2R over other dopamine receptor subtypes and other GPCRs is a key characteristic.[2][3][4] Notably, this compound lacks a positively charged amine group, a common feature in many monoaminergic ligands, which contributes to its unique binding pose within the orthosteric binding site of the D2R.[1][2][3]

The D2 dopamine receptor, a member of the G protein-coupled receptor superfamily, is primarily coupled to the Gαi/o subtype of G proteins.[5] Activation of D2R by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] As an antagonist, this compound blocks the binding of dopamine to the D2R, thereby preventing this downstream signaling cascade. Furthermore, as an inverse agonist, this compound can reduce the basal activity of the receptor in the absence of an agonist.[4]

Signaling Pathway

The signaling pathway of the D2 dopamine receptor and the point of intervention for this compound are depicted below.

Caption: D2 Dopamine Receptor Signaling Pathway and this compound's Point of Intervention.

Potential Therapeutic Applications in CNS Disorders

The primary therapeutic application of this compound investigated to date is in the treatment of psychosis, particularly schizophrenia.[1][3] However, its high selectivity and unique pharmacological profile suggest potential for broader applications in other CNS disorders where dopamine signaling is dysregulated.

Psychosis and Schizophrenia

Preclinical studies in animal models predictive of antipsychotic efficacy have demonstrated that this compound can attenuate hyperlocomotor activity induced by amphetamine and phencyclidine (PCP).[1][2][7] It also restores prepulse inhibition (PPI) of the acoustic startle response, a measure of sensorimotor gating that is deficient in schizophrenia.[1][2][7] A significant advantage of this compound is its low propensity to induce catalepsy in rodents, a preclinical indicator of extrapyramidal side effects (EPS) commonly associated with typical antipsychotics.[1][2][3] This favorable side effect profile is attributed to its "atypical" antipsychotic characteristics, including slow receptor association and fast dissociation kinetics.[1][2]

Other Potential CNS Applications

While direct preclinical evidence is currently limited, the role of D2 receptors in various neurological and psychiatric conditions suggests potential therapeutic avenues for this compound that warrant further investigation:

-

Huntington's Disease: Chorea, a hallmark motor symptom of Huntington's disease, is often managed with D2 receptor antagonists. The high selectivity of this compound could offer a treatment option with a better side-effect profile compared to existing medications.

-

Tourette's Syndrome: Tics in Tourette's syndrome are also treated with D2 receptor antagonists. This compound's properties could be beneficial in this context.

-

Bipolar Disorder: Atypical antipsychotics are commonly used in the treatment of bipolar disorder, both for manic episodes and as mood stabilizers. This compound's profile as an atypical antipsychotic suggests its potential utility in this indication.

Further preclinical studies in relevant animal models of these disorders are necessary to validate these potential applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki | D2R | 57.6 nM [45.7-72.8] | Radioligand Binding | [4] |

| D3R | ~3.9 µM | Radioligand Binding | [4] | |

| D1R, D4R, D5R | >10 µM | Radioligand Binding | [4] | |

| AC50 | D2R | 0.070 µM | Ca2+ Mobilization | [8] |

| D2R | 0.725 µM | β-arrestin Recruitment | [8] | |

| D3R | 12.9 µM | β-arrestin Recruitment | [8] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in C57BL/6 Mice

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Tmax | IP | 30 | 0.25 | Hr | [9] |

| Cmax | IP | 30 | 8275 | ng/mL | [9] |

| Terminal t1/2 | IP | 30 | 1.67 | Hr | [9] |

| AUClast | IP | 30 | 7796 | hng/mL | [9] |

| AUCINF | IP | 30 | 7844 | hng/mL | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine receptors.

Protocol:

-

Membrane Preparation: Prepare crude membranes from HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

-

Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

-

Incubation: In a 96-well plate, incubate the cell membranes (10-40 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone at a concentration near its Kd) and a range of concentrations of this compound.

-

Incubation Conditions: Incubate for 1 hour at 30°C.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vivo Behavioral Assays (Amphetamine-Induced Hyperlocomotion)

Objective: To assess the antipsychotic-like efficacy of this compound in a rodent model.

Protocol:

-

Animals: Use adult male C57BL/6 mice.

-

Habituation: Habituate the mice to the open-field arenas for at least 30 minutes prior to the start of the experiment.

-

Drug Administration: Administer this compound (at various doses) or vehicle via intraperitoneal (IP) injection.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for this compound to become pharmacologically active.

-

Psychostimulant Challenge: Administer amphetamine (e.g., 2.5 mg/kg, IP) to induce hyperlocomotion.

-

Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for CNS disorders, particularly psychosis. Its high selectivity for the D2 dopamine receptor and favorable preclinical profile, including efficacy in animal models and a low propensity for inducing extrapyramidal side effects, distinguish it from many currently available antipsychotics.[1][2][3] Further research is warranted to explore its therapeutic potential in a broader range of CNS disorders characterized by dopaminergic dysfunction. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Table 9, Summary of in vivo pharmacokinetic (PK) data for this compound in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for this compound in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

ML321: A Comprehensive Technical Guide to its Dopamine Receptor Subtype Binding Affinity and Functional Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of ML321 across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented is compiled from robust scientific studies to offer a clear and detailed understanding of this compound's pharmacological profile.

Executive Summary

This compound is a novel and highly selective antagonist for the dopamine D2 receptor (D2R).[1][2][3][4][5] It exhibits a significantly higher affinity for the D2R compared to other dopamine receptor subtypes.[1][2] Functionally, this compound acts as a potent inhibitor and an inverse agonist at the D2R.[1][2] Its selectivity and unique binding kinetics, characterized by a slow-on and fast-off rate, suggest its potential as a chemical probe for the D2R and as a lead compound for the development of atypical antipsychotics with a reduced side-effect profile.[1][4]

Data Presentation: Binding Affinity and Functional Activity of this compound

The following table summarizes the quantitative data for this compound's binding affinity (Ki) and its functional activity at each dopamine receptor subtype.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |

| D1 Receptor (D1R) | > 10 µM | Negligible affinity | [1][2] |

| D2 Receptor (D2R) | 58 nM (Ki value of 57.6 nM with a 95% confidence interval of 45.7–72.8 nM) | Potent Antagonist, Inverse Agonist | [1][2] |

| D3 Receptor (D3R) | ~ 4 µM (approximated) | Weak inhibition | [1][2] |

| D4 Receptor (D4R) | > 10 µM | Negligible affinity | [1][2] |

| D5 Receptor (D5R) | > 10 µM | Negligible affinity | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity and functional activity.

Radioligand Binding Competition Assays

This protocol is utilized to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 or CHO cells).

-

Radioligand specific for the dopamine receptor subtype being tested (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation Assay)

This protocol is used to determine the functional activity of a compound (agonist or antagonist) by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). D1-like receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in cAMP, while D2-like receptors (D2, D3, and D4) are Gi-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

Materials:

-

Cell lines stably expressing the human dopamine receptor subtypes.

-

Assay Medium (e.g., serum-free DMEM).

-

Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).

-

Test compound (this compound) at various concentrations.

-

cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).

-

Lysis buffer.

-

Microplate reader capable of detecting the signal from the chosen cAMP assay kit.

Procedure:

-

Cell Plating: Seed the cells in a suitable microplate and allow them to adhere and grow.

-

Compound Treatment:

-

For Gs-coupled receptors (D1, D5): Add varying concentrations of this compound to the cells and incubate.

-

For Gi-coupled receptors (D2, D3, D4): Pre-treat the cells with varying concentrations of this compound, followed by the addition of a fixed concentration of an agonist (e.g., dopamine) and forskolin.

-

-

Incubation: Incubate the plates at 37°C for a specified time to allow for changes in intracellular cAMP levels.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method.

-

Data Analysis:

-

For Antagonist Activity: Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced response.

-

For Inverse Agonist Activity: Observe if this compound reduces the basal level of cAMP in the absence of an agonist.

-

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway Inhibition by this compound

Caption: Inhibition of the D2 receptor signaling pathway by the antagonist this compound.

References

- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]

In Vitro Pharmacological Profile of ML321: A Technical Guide

This technical guide provides an in-depth overview of the in vitro pharmacology of ML321, a novel and highly selective D2 dopamine receptor (D2R) antagonist. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent and selective antagonist of the D2 dopamine receptor, demonstrating exceptional selectivity over other G protein-coupled receptors (GPCRs).[1] Its unique pharmacological profile, characterized by competitive antagonism and inverse agonism at the D2R, suggests its potential as a therapeutic agent for neuropsychiatric disorders with a favorable side-effect profile.[2][3] This document details the in vitro experiments that characterize the pharmacological properties of this compound.

Mechanism of Action

This compound functions as a competitive antagonist and an inverse agonist at the D2 dopamine receptor.[2][3] It binds to the orthosteric site of the D2R, a site that is also recognized by the endogenous ligand dopamine.[2][3] Unlike many other monoaminergic ligands, this compound lacks a positively charged amine group, which contributes to its unique binding pose and high selectivity.[1][4] As a competitive antagonist, this compound blocks the signaling induced by dopamine. As an inverse agonist, it reduces the basal, constitutive activity of the D2R.[2][3]

Quantitative Pharmacology

The in vitro pharmacological activity of this compound has been quantified through various binding and functional assays. The data are summarized in the tables below.

Receptor Binding Affinity

The binding affinity of this compound for dopamine receptor subtypes was determined using radioligand binding competition assays.

| Receptor | Radioligand | This compound Ki (nM) | Selectivity (fold vs. D2R) |

| D2R | [3H]Spiperone | 58 | - |

| D3R | [3H]Spiperone | ~4000 | ~80 |

Data sourced from radioligand binding competition assays.[2]

Functional Antagonist Potency

The functional potency of this compound as a D2R antagonist was evaluated in several cell-based assays measuring different aspects of receptor signaling.

| Assay Type | Measured Pathway | This compound KB (nM) |

| cAMP Assay | Gαi/o-mediated cAMP inhibition | 103 |

| β-Arrestin Recruitment (BRET) | β-Arrestin 2 recruitment | 239 |

| G Protein Activation (BRET) | Gαo activation | 143 |

KB values were determined from Schild analyses of functional assays.[5][6]

GPCR Selectivity Screen

This compound was screened against a panel of 168 GPCRs to assess its selectivity. At a concentration of 10 µM, this compound showed minimal activity at most of these receptors, with significant inhibition observed only for the D2R and, to a lesser extent, the D3R, highlighting its exceptional selectivity.[1][2]

In Vitro ADME Profile

Initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted to assess the drug-like properties of this compound.

| Parameter | Result |

| Metabolic Stability | Good stability |

| Permeability | Good permeability |

| hERG Channel Blockade | No significant blockade |

In vitro ADME studies indicate a favorable profile for this compound.[7][8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Competition Assays

These assays were performed to determine the binding affinity (Ki) of this compound for dopamine receptors.

-

Cell Membranes: Membranes from cells stably expressing human D2 or D3 receptors were used.

-

Radioligand: [3H]Spiperone was used as the radiolabeled ligand.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of [3H]Spiperone and varying concentrations of this compound.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by rapid filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]

BRET-based β-Arrestin Recruitment Assay

This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin 2 to the D2R.

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) was used to monitor the interaction between D2R and β-arrestin 2. The D2R was tagged with a BRET donor (e.g., a luciferase) and β-arrestin 2 with a BRET acceptor (e.g., a fluorescent protein).

-

Procedure:

-

Cells co-expressing the tagged D2R and β-arrestin 2 were plated.

-

Cells were treated with a fixed concentration of dopamine in the presence of varying concentrations of this compound.

-

The BRET signal was measured following the addition of the luciferase substrate.

-

-

Data Analysis: The data were analyzed to determine the antagonist potency (KB) of this compound using a Schild analysis.[2][6]

BRET-based G Protein Activation Assay

This assay assesses the effect of this compound on dopamine-induced activation of the Gαo protein.

-

Assay Principle: A BRET-based sensor was used to measure the dissociation of the Gαo and Gβγ subunits upon receptor activation.

-

Procedure:

-

Cells expressing D2R and the G protein BRET sensor were used.

-

Cells were stimulated with dopamine in the presence of different concentrations of this compound.

-

The change in the BRET signal, indicative of G protein activation, was measured.

-

-

Data Analysis: The antagonist potency (KB) of this compound was determined using a Schild analysis.[5][6]

cAMP Assay

This assay was used to evaluate the antagonism of D2R-mediated inhibition of cAMP production by this compound.

-

Procedure:

-

Cells expressing D2R were treated with forskolin to stimulate cAMP production.

-

The cells were then incubated with a fixed concentration of dopamine in the presence of varying concentrations of this compound.

-

Intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF or ELISA).

-

-

Data Analysis: The KB value for this compound was determined from the rightward shift of the dopamine concentration-response curve in the presence of the antagonist, using a Schild analysis.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and the general workflows of the key experiments.

Caption: D2R signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the radioligand binding competition assay.

Caption: Generalized workflow for functional cell-based assays.

Conclusion